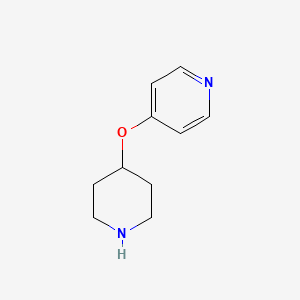

4-(Piperidin-4-yloxy)pyridine

描述

Contextualization within Pyridine (B92270) and Piperidine (B6355638) Scaffold Chemistry

The foundation of 4-(Piperidin-4-yloxy)pyridine's importance lies in its constituent heterocycles: pyridine and piperidine. These nitrogen-containing rings are fundamental building blocks in the world of organic chemistry, particularly in the realm of medicinal chemistry.

Nitrogen-containing heterocycles are a cornerstone of pharmaceutical development, with a significant percentage of FDA-approved small-molecule drugs featuring these structures. openmedicinalchemistryjournal.commdpi.com Their prevalence stems from their ability to engage in a wide array of biological interactions, including hydrogen bonding, and to serve as scaffolds that can be readily functionalized to optimize pharmacological properties. openmedicinalchemistryjournal.commdpi.comencyclopedia.pub These heterocycles are found in a vast number of natural products, such as alkaloids, vitamins, and antibiotics, which have historically served as inspiration for new drug discovery. mdpi.comencyclopedia.pub The presence of nitrogen atoms in these rings can influence a molecule's basicity, polarity, and ability to bind to biological targets, making them privileged structures in the design of new therapeutic agents. mdpi.comnih.gov

Both pyridine, an aromatic six-membered ring with one nitrogen atom, and piperidine, its saturated counterpart, have a rich history in medicinal chemistry. encyclopedia.pubresearchgate.net Pyridine derivatives are integral to a wide range of pharmaceuticals, including those with antimicrobial, antiviral, anticancer, and anti-inflammatory properties. dovepress.com The pyridine ring system is a key component in numerous commercially successful drugs. dovepress.com

Similarly, the piperidine scaffold is a dominant feature in over 70 commercialized drugs, including major blockbusters. researchgate.net Its flexible, three-dimensional structure allows for precise spatial orientation of substituents, which is crucial for effective binding to biological targets. researchgate.netrsc.org Piperidine derivatives have been successfully developed into analgesics, antipsychotics, and antihistamines, among other therapeutic classes. researchgate.net The continuous exploration of novel synthetic methods to create diverse piperidine and pyridine derivatives underscores their enduring importance in the quest for new and improved medicines. bohrium.commdpi.com

Research Rationale and Scope for this compound

The specific combination of a pyridine ring linked via an ether bond to a piperidine moiety in this compound presents a unique chemical entity with a compelling research rationale.

While the individual components of this compound are well-studied, the interplay between the electron-deficient pyridine ring and the saturated piperidine ring through an ether linkage creates a unique electronic and conformational profile. Research is ongoing to fully elucidate its reactivity in various chemical transformations, such as oxidation, reduction, and substitution reactions. Understanding how the electronic properties of one ring influence the other is crucial for designing and synthesizing new derivatives with tailored properties. Furthermore, its ability to interact with biological systems, including enzyme inhibition and receptor binding, is an area of active investigation. chemimpex.com

The versatile structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. chemimpex.com It has been identified as a key building block in the development of agents targeting neurological disorders and for anti-inflammatory drug discovery. chemimpex.com For instance, derivatives of this scaffold have been investigated as inhibitors of EGFR T790M/L858R to treat non-small cell lung cancer. bohrium.com Beyond pharmaceuticals, this compound and its derivatives also show promise in the synthesis of advanced materials and agrochemicals, highlighting its broad potential. chemimpex.com Derivatives have also been designed and synthesized with insect growth regulating activity. nih.gov

Structure

3D Structure

属性

IUPAC Name |

4-piperidin-4-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-2,5-6,10,12H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKDCRUEJJZIIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Transformations of 4 Piperidin 4 Yloxy Pyridine

Established Synthetic Routes and Key Intermediates

Established synthetic pathways to 4-(piperidin-4-yloxy)pyridine often rely on the coupling of pre-functionalized piperidine (B6355638) and pyridine (B92270) fragments. These routes are designed for reliability and scalability, providing access to key intermediates necessary for further derivatization.

This compound dihydrochloride (B599025) is a stable, water-soluble salt form of the parent compound, making it highly suitable for research and pharmaceutical development. chemimpex.comchemimpex.com Its synthesis typically involves the formation of the ether linkage between a protected 4-hydroxypiperidine (B117109) and a 4-halopyridine, followed by deprotection and salt formation. The piperidine nitrogen is often protected with a group like tert-butyloxycarbonyl (Boc) to prevent side reactions. The final step involves treating the free base with hydrochloric acid to yield the dihydrochloride salt, which enhances its solubility and stability. chemimpex.com This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com

The creation of linkages between piperidine and pyridine rings is a cornerstone of synthesizing a wide array of biologically active molecules. General methods often involve the catalytic hydrogenation of pyridine precursors. dtic.mil For instance, 4-substituted piperidines can be prepared by the olefination, acylation, or alkylation of the methyl group of 4-methylpyridine, followed by catalytic hydrogenation. youtube.com Another common starting material, 4-piperidones, can be synthesized through the Dieckmann condensation of materials produced from the addition of a primary amine to two equivalents of an alkyl acrylate. dtic.mil These piperidones are versatile intermediates for further functionalization. dtic.milyoutube.com

The synthesis of chiral piperidine derivatives is of paramount importance, as the stereochemistry of these compounds often dictates their biological activity. Several stereoselective methods have been developed.

Chemo-enzymatic Dearomatization : A powerful strategy involves the asymmetric dearomatization of activated pyridines. This approach can utilize a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.govacs.org

Catalytic Asymmetric Synthesis : Rhodium-catalyzed asymmetric carbometalation of dihydropyridines offers a route to 3-substituted tetrahydropyridines, which are precursors to enantioenriched 3-substituted piperidines. nih.govacs.org

Chiral Resolution : For racemic mixtures, chiral resolution is a common technique. High-performance liquid chromatography (HPLC) using cellulose-based chiral stationary phases (e.g., Chiralcel OD and Chiralcel OJ) has been successfully used to resolve racemic 1,3-dimethyl-4-phenylpiperidines. nih.gov Kinetic resolution, employing a chiral base like n-BuLi/sparteine, can effectively separate enantiomers of N-Boc-protected 2-arylpiperidines, including spirocyclic systems. rsc.orgwhiterose.ac.uk Classical resolution using chiral acids, such as d-10-camphorsulfonic acid, has also been reported for resolving piperidine alcohols. googleapis.comgoogle.com

| Technique | Description | Key Features |

| Chemo-enzymatic Dearomatization | Uses an enzyme cascade (amine oxidase/ene imine reductase) for asymmetric dearomatization of activated pyridines. nih.govacs.org | High stereoselectivity; operates under benign conditions. nih.gov |

| Rhodium-Catalyzed Carbometalation | Asymmetric reductive Heck reaction of boronic acids and dihydropyridines to form 3-substituted tetrahydropyridines. nih.govacs.org | High yield and excellent enantioselectivity; broad functional group tolerance. acs.org |

| Chiral HPLC | Separation of enantiomers using columns with a chiral stationary phase (e.g., cellulose-based). nih.gov | Complementary resolution results can be obtained with different columns. nih.gov |

| Kinetic Resolution | Preferential reaction of one enantiomer with a chiral reagent (e.g., n-BuLi/sparteine), allowing for separation. rsc.orgwhiterose.ac.uk | Can achieve high enantiomeric ratios for both recovered starting material and product. rsc.org |

Palladium catalysts are instrumental in modern organic synthesis, enabling a variety of transformations for constructing and functionalizing pyridine and piperidine rings.

Hydrogenation and Coupling : Palladium-on-carbon is a common catalyst for the hydrogenation of pyridine rings to form piperidines. acs.org This can be combined with other reactions, such as the Suzuki–Miyaura coupling, in one-pot sequences to build complex molecules under mild conditions. nih.gov

Reductive Heck Coupling : The construction of highly substituted piperidine rings can be achieved via palladium-catalyzed reductive Heck coupling, which avoids the use of more toxic and sensitive reagents like Ni(COD)₂. nih.gov

C-H Activation : Palladium catalysis can facilitate the direct cross-coupling of C-H bonds. For example, the intermolecular C-H/C-H cross-coupling of pyridine N-oxides with heterocycles like thiophenes and furans provides an efficient route to unsymmetrical biheteroaryl molecules. rsc.org

| Reaction Type | Catalyst/Reagents | Application |

| Suzuki-Miyaura/Hydrogenation | Palladium(0) catalyst | One-pot synthesis of functionalized piperidines from halopyridines. nih.gov |

| Reductive Heck Coupling | Palladium catalyst, hydride source | Construction of highly substituted piperidine rings. nih.gov |

| C-H/C-H Cross-Coupling | Palladium catalyst, Ag₂CO₃ additive | Synthesis of 2-arylpyridines from pyridine N-oxides. rsc.org |

Modification of the piperidine nitrogen is a common strategy for tuning the pharmacological properties of piperidine-containing compounds. N-substituted derivatives can be synthesized through various methods. A reductive amination reaction between an N-protected piperidin-4-one and a primary amine is a key step to introduce a substituent on the piperidine ring, which after deprotection, allows for further functionalization of the piperidine nitrogen. researchgate.net Subsequent alkylation or aza-Michael reactions can be used to introduce a variety of substituents onto the piperidine nitrogen. researchgate.net For example, N-benzyl-substituted piperidines linked to polyfunctionalized pyridines have been synthesized and evaluated as ligands for sigma receptors. nih.gov

Preparation of Related Piperidine-Pyridine Linkages

Advanced Synthetic Strategies and Analog Development

The development of advanced synthetic strategies is crucial for accessing novel analogs of this compound with improved properties. These strategies often focus on efficiency, selectivity, and the ability to generate molecular diversity. Methods like the chemo-enzymatic dearomatization of pyridines and enantioselective Rh-catalyzed carbometalations represent the cutting edge of piperidine synthesis, providing precise stereochemical control. nih.govacs.orgacs.org

Domino reactions, which combine multiple bond-forming events in a single pot, offer an efficient approach to complex piperidine structures. researchgate.net Furthermore, multicomponent reactions that bring together several starting materials in one step are powerful tools for building libraries of diverse analogs for biological screening. researchgate.net The synthesis of polysubstituted piperidines with a range of biological activities, including antimicrobial, anticancer, and antidepressant properties, highlights the importance of developing versatile synthetic routes. ajchem-a.com

Derivatization at the Piperidine Nitrogen

The secondary amine of the piperidine moiety in this compound is a nucleophilic center that readily undergoes a variety of chemical transformations, including alkylation, acylation, and sulfonylation. These reactions are fundamental in the construction of diverse chemical libraries for drug discovery and other applications.

N-Alkylation: The introduction of alkyl groups at the piperidine nitrogen is a common strategy to modulate the physicochemical properties of the molecule. Standard N-alkylation procedures can be effectively applied. researchgate.net For instance, the reaction of this compound with an alkyl halide (e.g., benzyl (B1604629) chloride) in the presence of a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) affords the corresponding N-alkylated product. chemicalforums.com The choice of base and solvent can influence the reaction rate and yield. chemicalforums.com The general mechanism for N-alkylation of a secondary amine like piperidine involves the deprotonation of the amine to form a more nucleophilic amide anion, which then attacks the electrophilic carbon of the alkyl halide in an SN2 reaction. Alternatively, direct alkylation can occur without a base, though the reaction may be slower as the resulting hydrohalic acid protonates the starting amine, reducing its nucleophilicity. researchgate.net

N-Acylation: Acyl groups can be introduced at the piperidine nitrogen through reaction with acylating agents such as acid chlorides or anhydrides. A common procedure involves dissolving the this compound in a solvent like pyridine, which can also act as a base to neutralize the hydrochloric acid byproduct when an acid chloride is used. guidechem.com The benzyl group of N-Benzyl-4-piperidone can be removed via hydrogenation, allowing for subsequent acylation reactions. guidechem.com

N-Sulfonylation: The synthesis of N-sulfonylated derivatives is achieved by reacting this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base. This reaction is crucial for introducing the sulfonyl moiety, which is a common functional group in many biologically active compounds.

| Derivatization | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF, Acetonitrile) | N-Alkyl-4-(pyridin-4-yloxy)piperidine |

| N-Acylation | Acid chloride or Anhydride, Base (e.g., Pyridine) | N-Acyl-4-(pyridin-4-yloxy)piperidine |

| N-Sulfonylation | Sulfonyl chloride, Base (e.g., Pyridine) | N-Sulfonyl-4-(pyridin-4-yloxy)piperidine |

Modifications on the Pyridine Ring System

The pyridine ring of this compound is susceptible to various modifications, including the introduction of halogen, alkoxy, and aryloxy substituents. These transformations are key to fine-tuning the electronic and steric properties of the molecule.

Halogenation of the pyridine ring can be achieved through several methods, with the position of substitution being influenced by the reaction conditions and the directing effects of the existing substituents. The electron-withdrawing nature of the pyridine nitrogen generally directs electrophilic aromatic substitution to the 3- and 5-positions, while nucleophilic aromatic substitution is favored at the 2-, 4-, and 6-positions. stackexchange.com

A common strategy for the synthesis of 2-chloro-4-substituted pyridines involves the diazotization of a 2-amino-4-substituted pyridine precursor followed by treatment with a chlorine source. For example, 2-chloro-4-(piperidinylmethyl)pyridine can be synthesized from 2-amino-4-picoline in a multi-step process that includes the formation of 2-chloro-4-methylpyridine, followed by chlorination of the methyl group and subsequent condensation with piperidine. google.compatsnap.com The synthesis of 2-chloro-4-(piperidin-4-yloxy)pyrimidine hydrochloride has also been reported. chemicalbook.com

Computational studies on the halogenation of pyridines suggest that the reaction can proceed via an SNAr pathway, with the elimination of a phosphine (B1218219) leaving group being the rate-determining step in certain designed systems. nih.govresearchgate.net

The introduction of alkoxy and aryloxy groups onto the pyridine ring can be accomplished through nucleophilic aromatic substitution (SNAr) reactions, where a leaving group on the pyridine ring, such as a halogen, is displaced by an alkoxide or aryloxide nucleophile. The synthesis of 2-phenoxy-pyridine derivatives has been achieved using aryne chemistry, where an in-situ generated aryne reacts with a pyridin-2(1H)-one. nih.govsemanticscholar.orgrsc.org This methodology offers a mild and efficient route to these compounds.

The general mechanism for nucleophilic aromatic substitution on the pyridine ring involves the attack of the nucleophile at an electron-deficient carbon (typically the 2- or 4-position), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com The subsequent departure of the leaving group restores the aromaticity of the ring. The rate of these reactions is influenced by the nature of the leaving group, the nucleophile, and the substituents on the pyridine ring. nih.gov

Multi-Component Reactions for Diversified Analog Libraries

Multi-component reactions (MCRs) are powerful tools in medicinal chemistry for the rapid generation of diverse libraries of compounds from simple starting materials in a single synthetic step. mdpi.com The Ugi and Passerini reactions are prominent examples of MCRs that can potentially utilize this compound as a component.

The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgsciepub.comnih.gov In this context, the piperidine nitrogen of this compound could serve as the amine component. The reaction is typically exothermic and proceeds with high atom economy, making it an efficient method for generating complex molecules. wikipedia.org The mechanism involves the initial formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, followed by the addition of the carboxylate anion and a final Mumm rearrangement to yield the stable bis-amide product. wikipedia.org

The Passerini three-component reaction is another valuable MCR that combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgbroadinstitute.org While this compound itself would not directly participate as a primary component in the classical Passerini reaction, its derivatives containing a carboxylic acid or carbonyl group could be employed. The mechanism is believed to proceed through a concerted, non-ionic pathway in aprotic solvents, involving a cyclic transition state stabilized by hydrogen bonding. wikipedia.orgorganic-chemistry.org

| Reaction | Components | Product Scaffold |

| Ugi-4CR | Aldehyde/Ketone, Amine (e.g., this compound), Carboxylic Acid, Isocyanide | Bis-amide |

| Passerini-3CR | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy amide |

Catalytic Hydrogenation and Reduction Strategies for Piperidine Formation

The piperidine ring of this compound can be synthesized through the catalytic hydrogenation of the corresponding pyridine precursor. This is a widely used and efficient method for the reduction of aromatic nitrogen heterocycles. asianpubs.orgresearchgate.netgoogle.com

Various catalysts are effective for the hydrogenation of pyridines, including platinum group metals such as platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C). researchgate.netasianpubs.orgresearchgate.netresearchgate.net The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. The choice of catalyst, solvent, and reaction conditions can influence the efficiency and selectivity of the reduction. For instance, hydrogenation using PtO₂ in glacial acetic acid has been shown to be effective for a range of substituted pyridines. researchgate.netasianpubs.orgresearchgate.net The synthesis of 4-benzylpiperidine (B145979) can be achieved by the catalytic hydrogenation of 4-benzylpyridine. wikipedia.org

The mechanism of catalytic hydrogenation of pyridines on metal surfaces is complex and involves the adsorption of the pyridine onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the aromatic ring. The stereochemistry of the resulting piperidine can be influenced by the catalyst and the substitution pattern of the pyridine ring.

Reaction Mechanisms and Kinetics

Understanding the reaction mechanisms and kinetics of the transformations of this compound is crucial for optimizing reaction conditions and predicting product outcomes.

The N-alkylation of the piperidine nitrogen generally follows an SN2 mechanism, where the rate of the reaction is dependent on the concentration of both the amine and the alkyl halide. The reactivity of the alkyl halide follows the order I > Br > Cl. The mechanism of piperidine-catalyzed reactions, such as the Knoevenagel condensation, has been studied, and it is suggested that the formation of an iminium ion is a key step. acs.org

The halogenation of the pyridine ring can proceed through different mechanisms depending on the reaction conditions. Electrophilic aromatic substitution typically involves the formation of a sigma complex (Wheland intermediate), and the rate is influenced by the electron density of the pyridine ring. cdnsciencepub.com Nucleophilic aromatic substitution (SNAr) on the pyridine ring proceeds via a two-step addition-elimination mechanism involving a Meisenheimer intermediate. stackexchange.comnih.govquimicaorganica.org The rate of SNAr reactions is dependent on the nature of the leaving group, with the general reactivity order being F > Cl > Br > I. nih.gov Kinetic studies of the reaction between substituted N-methylpyridinium ions and piperidine have shown a second-order dependence on the piperidine concentration, suggesting a mechanism involving rate-determining hydrogen-bond formation and deprotonation of the addition intermediate. nih.gov

Mechanistic Insights into Ether Linkage Formation

The characteristic ether bond in this compound, which connects the piperidine and pyridine rings, is typically formed through one of two classical and robust mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) or the Williamson Ether Synthesis. The selection of the pathway often depends on the availability and reactivity of the starting materials.

Nucleophilic Aromatic Substitution (SNAr) Mechanism:

The SNAr pathway is a primary method for forming aryl ethers, particularly when the aromatic ring is electron-deficient, as is the case with pyridine. The reaction proceeds in a stepwise addition-elimination sequence.

Nucleophilic Attack: The synthesis typically involves the reaction of a 4-halopyridine (e.g., 4-fluoropyridine (B1266222) or 4-chloropyridine) with the alkoxide of 4-hydroxypiperidine. The alkoxide, generated by deprotonating 4-hydroxypiperidine with a strong base like sodium hydride (NaH), acts as a potent nucleophile. It attacks the C4 carbon of the pyridine ring, which is electron-poor due to the electron-withdrawing effect of the ring nitrogen. This attack is favored at the C4 (para) position because the nitrogen atom can effectively stabilize the resulting negative charge through resonance.

Formation of the Meisenheimer Complex: The nucleophilic addition results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. In this complex, the negative charge is delocalized across the pyridine ring and, crucially, onto the electronegative nitrogen atom. This resonance stabilization is key to the feasibility of the SNAr mechanism on pyridine rings and is more effective for attack at the 2- and 4-positions compared to the 3-position.

Elimination and Aromatization: In the final step, the leaving group (halide ion) is expelled from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored, yielding the final this compound product. The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex.

Williamson Ether Synthesis Mechanism:

Alternatively, the ether linkage can be constructed via the Williamson ether synthesis, a classic SN2 reaction. This pathway involves an alkoxide nucleophile displacing a leaving group on an alkyl substrate. For the synthesis of this compound, two variations are possible:

Pathway A: The sodium or potassium salt of 4-hydroxypyridine (B47283) (pyridin-4-one) acts as the nucleophile, attacking a piperidine ring that bears a good leaving group at the 4-position (e.g., 4-tosylpiperidine).

Pathway B: The alkoxide of 4-hydroxypiperidine attacks a pyridine ring with a suitable leaving group at the 4-position. This variation is mechanistically identical to the SNAr pathway described above.

In either case, the reaction follows a concerted SN2 mechanism where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to inversion of stereochemistry if the carbon is chiral. Given the nature of the reactants, the SNAr mechanism is the most direct and commonly referenced pathway for the synthesis of this specific compound.

Kinetics of Derivatization Reactions

Once synthesized, this compound possesses two primary sites for derivatization: the secondary amine of the piperidine ring and the nitrogen atom of the pyridine ring. The kinetics of derivatization reactions, such as N-alkylation and N-acylation, are dictated by the relative nucleophilicity of these two nitrogen atoms.

The piperidine nitrogen is a saturated, sp3-hybridized secondary amine. Its lone pair of electrons is localized and readily available for nucleophilic attack. In contrast, the pyridine nitrogen is sp2-hybridized, and its lone pair resides in an sp2 orbital, contributing to the aromatic system's periphery. This makes the pyridine nitrogen significantly less basic and less nucleophilic than the piperidine nitrogen. Consequently, derivatization reactions with electrophiles overwhelmingly occur at the piperidine nitrogen.

Kinetics of N-Acylation:

The rate of reaction is sensitive to the steric and electronic environment of the piperidine nitrogen. Research on the benzoylation of substituted piperidines provides valuable insight. For instance, the presence of substituents on the piperidine ring can influence the rate constant (k) of the acylation reaction.

Below is a data table from a kinetic study on the reaction of various substituted piperidines with p-nitrobenzoyl chloride in benzene. This data serves as a proxy to illustrate the kinetic principles applicable to the derivatization of the piperidine moiety in this compound.

| Piperidine Substituent | Rate Constant (k) at 25°C (L mol-1 s-1) |

|---|---|

| None (Piperidine) | 5.73 |

| 2-Methyl | 0.241 |

| 3-Methyl | 6.40 |

| 4-Methyl | 7.25 |

| 2,6-Dimethyl | 0.0031 |

Analysis of Kinetic Data:

The data demonstrates several key kinetic principles:

Steric Hindrance: Substituents at the 2-position (alpha to the nitrogen), such as a methyl group, significantly decrease the rate of acylation due to steric hindrance, which impedes the approach of the electrophile. This effect is dramatically amplified in 2,6-dimethylpiperidine, where the rate constant is nearly 2000 times smaller than that of unsubstituted piperidine.

Electronic Effects: Substituents at the 3- and 4-positions have a less pronounced steric effect. Electron-donating groups, like the 4-methyl group, can slightly increase the nucleophilicity of the nitrogen and thus increase the reaction rate.

For this compound, the 4-oxy-pyridine substituent is primarily electron-withdrawing through an inductive effect, which would be expected to slightly decrease the nucleophilicity and the rate of derivatization compared to an unsubstituted piperidine. However, its distance from the nitrogen atom means the steric effect is negligible. Therefore, the kinetics of its N-acylation or N-alkylation would be expected to be rapid and follow second-order rate laws, with the piperidine nitrogen acting as the exclusive site of reaction under standard conditions.

Iii. Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Pharmacophores and Structural Motifs

A pharmacophore model, which describes the essential three-dimensional arrangement of functional groups required for biological activity, is a cornerstone of drug design. For derivatives of 4-(Piperidin-4-yloxy)pyridine, several key motifs have been identified as crucial for their interaction with biological targets.

The core structure itself, comprising a piperidine (B6355638) ring linked to a pyridine (B92270) ring via an ether oxygen, represents a fundamental pharmacophore. The nitrogen atoms within both the piperidine and pyridine rings are capable of forming important hydrogen bonding interactions with target proteins, which can be critical for binding affinity. evitachem.com The piperidin-4-one moiety, a related structure, is also considered a significant pharmacophore that can be modified to enhance receptor interactions and biological activities. researchgate.net

In the context of GPR119 agonists, a pharmacophore model was developed by overlaying the low-energy conformations of known agonists. This model helped to define the ideal spatial orientation of a terminal aryl group and the piperidine functionality, with the pyridone core acting as a linker to correctly position these two elements. acs.org

Furthermore, in the development of inhibitors for N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a high-throughput screening hit was optimized by modifying three different substituent positions. This led to the identification of a potent inhibitor, highlighting the importance of specific substitutions on the core scaffold. researchgate.net

The versatility of the this compound scaffold is also evident in its use as an intermediate for creating more complex molecules. Its unique physicochemical properties make it a valuable building block in the synthesis of compounds targeting a range of diseases, including viral and central nervous system disorders.

Impact of Substituent Modifications on Biological Activity

The biological activity of compounds containing the this compound core can be finely tuned by altering the substituents on both the piperidine and pyridine rings. These modifications can influence potency, selectivity, and pharmacokinetic properties.

The piperidine ring is a versatile scaffold that allows for a wide range of modifications to explore structure-activity relationships. evitachem.com The nitrogen atom of the piperidine ring is a key site for substitution. For instance, in a series of anticancer agents, variations at the N-terminal of the piperidine with different substituted phenyl carboxamide moieties led to compounds with varying antiproliferative activity. researchgate.net

The nature of the substituent on the piperidine nitrogen can significantly impact affinity for different receptors. For example, in the study of dual histamine (B1213489) H3 and sigma-1 receptor ligands, the unsubstituted piperidine ring was found to be influential for affinity at the human H3 receptor. nih.gov Furthermore, the replacement of a piperazine (B1678402) ring with a piperidine ring has been shown to be a critical factor for dual H3/σ1 receptor activity. acs.orgnih.gov

Conformational analysis of N-substituted piperidin-4-ones reveals that the substituent at the nitrogen atom can adopt either an axial or equatorial position, with the chair-axial conformer sometimes being more stable. This conformational preference can be influenced by the nature of the substituent and can affect biological activity. osti.gov

The pyridine ring is another critical component of the this compound scaffold that can be modified to modulate biological activity. The presence of the pyridine ring itself can significantly impact the pharmacological profile of a molecule, often improving potency, metabolic stability, and permeability. nih.govdovepress.com

Substitution patterns on the pyridine ring are crucial. For instance, in a series of p38α MAPK inhibitors, replacing a pyrazine (B50134) ring with a pyridine moiety retained activity, and further optimization of substituents on the pyridine core led to improved pharmacological profiles. csic.es The position of substitution on the pyridine ring is also important. In a study of pyrimidine (B1678525) derivatives, a substituted pyridine in a specific position was found to improve inhibitory capacity. csic.es

The electronic nature of substituents on the pyridine ring can also play a role. In the development of σ1 receptor ligands, the introduction of a phenyl group at C4 of the pyridine ring was found to decrease affinity. mdpi.com The substitution pattern on the pyridine ring can also be vital for retaining in vitro potency and efficacy in other classes of compounds. acs.org

Analysis of FDA-approved drugs containing a pyridine ring reveals that monosubstitution is the most common pattern, followed by di-, tri-, and tetrasubstitution. nih.govdovepress.com This highlights the importance of carefully considering the number and position of substituents on the pyridine moiety during drug design.

Stereochemistry plays a pivotal role in the biological activity of chiral molecules containing the this compound scaffold. The specific three-dimensional arrangement of atoms can lead to significant differences in potency and selectivity between enantiomers.

For example, in a series of imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-one derivatives, the S-enantiomer was found to be the active form against respiratory syncytial virus (RSV). nih.gov Similarly, in the development of NAPE-PLD inhibitors, the conformational restriction of an N-methylphenethylamine group by replacement with an (S)-3-phenylpiperidine increased inhibitory potency threefold. The use of (S)-3-hydroxypyrrolidine further enhanced activity, underscoring the importance of specific stereoisomers. researchgate.net

The compound (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is a specific enantiomer that has been studied for its biological activity. nih.gov Its racemic form, (RS)-2-((4-chlorophenyl)(4-piperidinyloxy)methyl)pyridine, has also been characterized. ncats.io The existence of these distinct stereoisomers highlights the necessity of controlling stereochemistry during synthesis and evaluating the activity of individual enantiomers. cymitquimica.com

The synthesis of stereochemically defined piperidine derivatives is an active area of research, with methods being developed for stereoselective coupling and hydrogenation reactions to produce specific isomers. mdpi.com

Rational Drug Design Approaches

Rational drug design strategies are instrumental in efficiently navigating the vast chemical space to identify promising drug candidates. Ligand-based drug design, in particular, has been widely applied to derivatives of this compound.

Ligand-based drug design (LBDD) utilizes the knowledge of known active compounds to develop new molecules with improved properties. charnwooddiscovery.com This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. charnwooddiscovery.com

A key principle of LBDD is the development of a pharmacophore model, which captures the essential features for biological activity. charnwooddiscovery.com As previously discussed, pharmacophore models have been successfully used to guide the design of GPR119 agonists based on the this compound scaffold. acs.org

Another LBDD technique is scaffold hopping, where alternative core structures are explored to maintain biological activity while improving other properties like selectivity or pharmacokinetics. charnwooddiscovery.com The design of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as EGFR inhibitors involved replacing a commonly reported moiety with 4-(4-hydroxy)piperidine-4-oxyl, demonstrating a form of scaffold modification. bohrium.com

Conformational analysis is also a critical component of LBDD, as the three-dimensional shape of a molecule dictates its interaction with the target. charnwooddiscovery.com The study of different conformers of 1-phenylpiperidin-4-one, for example, provides insight into how the shape of the piperidine ring can influence its properties. osti.gov

The following table summarizes the structure-activity relationships for a selection of this compound derivatives and related compounds, highlighting the impact of various substitutions on their biological activity.

| Compound/Series | Core Scaffold | Key Substitutions | Observed Biological Activity/Finding | Reference |

| GPR119 Agonists | 1,3-substituted pyridone | Replacement of methylene (B1212753) piperidine linker with nitrogen heterocycles | Azepine equivalent in potency to lead; pyrimidine increased potency. | acs.org |

| Anticancer Agents | (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone | Variation in functional group at N-terminal of piperidine | Nitro and fluoro substitution on the phenyl ring of aryl carboxamide showed potent activity. | researchgate.net |

| Histamine H3/Sigma-1 Receptor Ligands | Piperidine-based | Unsubstituted piperidine ring vs. 4-pyridylpiperidine | Unsubstituted piperidine favored H3R affinity; 4-pyridylpiperidine favored σ1R affinity. | nih.gov |

| EGFR Inhibitors | 2-arylamino-4-(piperidin-4-yloxy)pyrimidines | Introduction of fused-thiophene or -pyrrole on pyrimidine core | Conformational restriction improved activity and selectivity. | bohrium.com |

| σ1 Receptor Ligands | 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles | Increasing linker length between 1-benzylpiperidine (B1218667) and pyridine ring | Increased linker length from n=0 to n=2, 3, and 4 resulted in increased hσ1R affinity. | mdpi.com |

| p38α MAPK Inhibitors | 2,3,5-trisubstituted pyridine | Replacement of pyrazine with pyridine; various substitutions at position 3 | Substitution of pyrazine with pyridine retained activity; 4'-ethoxyphenoxy at position 3 showed good activity and solubility. | csic.es |

Structure-Based Drug Design (SBDD) Integration

Structure-Based Drug Design (SBDD) is a rational approach in medicinal chemistry that utilizes the three-dimensional structural information of a biological target, such as a protein or enzyme, to guide the design and optimization of novel therapeutic agents. gardp.orgdrugdiscoverynews.com This process begins with identifying a binding site on the target protein and then employing computational and experimental techniques to develop molecules that can interact with this site with high affinity and specificity. drugdiscoverynews.com Key methods in SBDD include molecular docking, which predicts the binding conformation of a ligand, and X-ray crystallography, which provides experimental confirmation of the binding mode. gardp.org The this compound scaffold has been a subject of such investigations, where its structural features are leveraged to achieve desired biological activities.

The integration of SBDD has been instrumental in elucidating the molecular interactions that govern the efficacy of compounds containing the this compound moiety and related structures. Computational docking simulations are frequently used to predict how these molecules fit within a target's binding site. gardp.org For instance, in studies involving related piperidinopyridine and piperidinopyrimidine derivatives as potential inhibitors of Oxidosqualene Cyclase (OSC), a key enzyme in sterol biosynthesis, molecular docking analyses revealed strong binding affinities. These studies highlighted that the stability of the ligand-enzyme complex was primarily driven by hydrogen bonding and hydrophobic interactions. researchgate.net

Detailed research findings from SBDD studies on analogous pyridine-containing compounds provide insights into the specific interactions at an atomic level. In the design of inhibitors for PIM-1 kinase, a molecular docking study of a potent pyridine-based compound identified a strong binding energy and crucial interactions within the enzyme's active site. The pyridine-containing ligand was shown to form a hydrogen bond with the amino acid residue Lys67, while also engaging in lipophilic interactions with several other nonpolar residues, including Phe49, Leu120, and Val52. acs.org This level of detail is critical for the rational design of more potent inhibitors.

X-ray crystallography offers definitive experimental evidence of these binding interactions, validating computational predictions and guiding further design iterations. gardp.orgnih.gov In the development of antagonists for the orexin (B13118510) receptors (OX₁ and OX₂), X-ray co-crystal structures have been pivotal. acs.orglib4ri.ch These structures revealed how piperidine-containing ligands orient themselves within the receptor's binding pocket. Specifically, the piperidine ring was observed to be in direct contact with key amino acid residues like Q179 and F219, while an amide linker formed a direct hydrogen bond with N318. lib4ri.ch

Furthermore, SBDD studies have underscored the critical role of the piperidine nitrogen's protonation state in mediating interactions. For dual-acting ligands targeting the histamine H₃ and sigma-1 (σ₁) receptors, the protonated form of the piperidine moiety was found to be essential for forming a salt bridge with the glutamate (B1630785) residue Glu172 in the σ₁ receptor's binding pocket, an interaction responsible for high biological activity. nih.gov The design of inverse agonists for the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt) also benefited from SBDD. An X-ray co-crystal structure of a parent compound guided the synthesis of new analogs, leading to the development of a molecule incorporating a piperidin-4-yl)oxy) fragment that exhibited potent RORγt inhibitory activity and a favorable pharmacokinetic profile. researchgate.net

The data derived from these SBDD approaches, including binding energies and inhibitory concentrations, are crucial for advancing drug discovery programs.

Interactive Data Tables

Table 1: Example of Molecular Docking Analysis for a Pyridine-Based Kinase Inhibitor This table presents data from a molecular docking study of a pyridine derivative (Compound 12) targeting the PIM-1 kinase active site. acs.org

| Compound | Target | Binding Energy (Kcal/mol) | Key Interacting Residues | Interaction Type |

| Compound 12 | PIM-1 Kinase | -17.38 | Lys67 | Hydrogen Bond |

| Phe49, Ile104, Ile185, Leu174, Leu120, Ala65, Val52 | Lipophilic |

Table 2: Inhibitory Activity of Compounds Developed Using SBDD Principles This table shows the biological activity of various compounds, including those with pyridine and piperidine motifs, designed or optimized through SBDD.

| Compound | Target(s) | Activity (Kᵢ or IC₅₀) | Source |

| (R,S)-Nicardipine (12) | Adenosine A₃ Receptor | Kᵢ = 3.25 µM | nih.gov |

| Adenosine A₁ Receptor | Kᵢ = 19.6 µM | nih.gov | |

| Adenosine A₂ₐ Receptor | Kᵢ = 63.8 µM | nih.gov | |

| (R)-Niguldipine (14) | Adenosine A₃ Receptor | Kᵢ = 1.90 µM | nih.gov |

| Adenosine A₁ Receptor | Kᵢ = 41.3 µM | nih.gov | |

| Compound 33 | FLT3, VEGFR2 | High Potency (Specific IC₅₀ not detailed in abstract) | acs.org |

| Compound 5a | RORγt | Strong Inhibitory Activity | researchgate.net |

Iv. Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 4-(Piperidin-4-yloxy)pyridine. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One-dimensional (1D) NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, offers fundamental insights into the molecular framework.

¹H NMR: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the distinct proton environments in the pyridine (B92270) and piperidine (B6355638) rings. The chemical shifts, reported in parts per million (ppm), are influenced by the electron density around the protons. For instance, protons on the pyridine ring typically resonate at lower fields (higher ppm values) compared to those on the more saturated piperidine ring. In a derivative, 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, the protons on the pyridine ring appear as a multiplet in the range of 8.50-7.12 ppm. The piperidine ring protons show signals at approximately 3.53 ppm (methine), 3.09 ppm (methylene adjacent to nitrogen), and 1.6-1.9 ppm (other methylene (B1212753) groups). rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. In a derivative of this compound, the carbon atoms of the pyridine ring are observed at chemical shifts of approximately 162.04, 148.82, 136.94, 122.46, and 120.64 ppm. rsc.org The carbon attached to the oxygen (C-O) in the piperidine ring is found around 73.76 ppm, while the other piperidine carbons resonate at higher fields, such as 44.17 ppm and 32.94 ppm. rsc.org The specific chemical shifts can vary slightly depending on the solvent and the presence of other functional groups in derivatives. csic.esupc.eduscielo.org.bo

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine Ring Protons | 8.50-7.12 (m) | - |

| Pyridine Ring Carbons | - | 162.04, 148.82, 136.94, 122.46, 120.64 |

| Piperidine CH-O | 3.53 (m) | 73.76 |

| Piperidine CH₂-N | 3.09 (m) | 44.17 |

| Piperidine other CH₂ | 1.6-1.9 (m) | 32.94 |

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity and spatial relationships between atoms, which is crucial for confirming the structure of complex molecules like this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.orgcreative-biostructure.com Cross-peaks in a COSY spectrum reveal which protons are neighbors in the molecular structure, allowing for the mapping of the spin systems within the pyridine and piperidine rings. longdom.orgcreative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear correlation technique that correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. creative-biostructure.comlibretexts.org This provides unambiguous assignment of the protons to their corresponding carbon atoms. creative-biostructure.comlibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly valuable for connecting different fragments of the molecule, such as linking the piperidine ring to the pyridine ring through the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is essential for determining the three-dimensional conformation of the molecule in solution.

The application of these 2D NMR techniques provides a comprehensive and unambiguous structural elucidation of this compound and its derivatives. nih.govipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. csic.esupc.edursc.org For a derivative of this compound, the calculated mass for the protonated molecule [M+H]⁺ can be compared to the experimentally measured mass. For example, a derivative with the formula C₂₄H₂₅ClN₆O₃ has a calculated m/z of 481.1755 for [M+1]⁺, and a found value of 481.1770, confirming the molecular formula. csic.esupc.edu

| Compound Formula | Ion | Calculated m/z | Found m/z |

|---|---|---|---|

| C₂₄H₂₅ClN₆O₃ | [M+1]⁺ | 481.1755 | 481.1770 |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. upc.educreative-proteomics.com This technique is invaluable for monitoring the progress of chemical reactions that synthesize this compound and for assessing the purity of the final product. upc.eduescholarship.org By analyzing the components of a reaction mixture over time, researchers can optimize reaction conditions. Furthermore, LC-MS can detect and identify impurities, even at very low levels, ensuring the high purity required for subsequent applications. lcms.cz

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. bellevuecollege.edu The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. libretexts.orgpressbooks.pub

Key expected absorption bands include:

C-O-C stretch: The ether linkage will produce a strong absorption band, typically in the region of 1260-1000 cm⁻¹.

C=N and C=C stretches: The pyridine ring will show characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

N-H stretch: The secondary amine in the piperidine ring will exhibit a moderate absorption band in the range of 3500-3300 cm⁻¹.

C-H stretches: Aromatic C-H stretches from the pyridine ring will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring will be observed below 3000 cm⁻¹.

The presence and position of these bands in the IR spectrum provide confirmatory evidence for the presence of the key functional groups within the this compound structure.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Ether (C-O-C) | Stretch | 1260-1000 |

| Pyridine Ring (C=N, C=C) | Stretch | 1600-1450 |

| Secondary Amine (N-H) | Stretch | 3500-3300 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid crystalline state. This method provides precise information on bond lengths, bond angles, and conformational features of the molecule, as well as details about intermolecular interactions within the crystal lattice.

While a specific, publicly available crystal structure of the parent compound, this compound, has not been identified in the reviewed literature, structural studies of its derivatives have been reported. These studies are vital for understanding how the core moiety influences the solid-state conformation of more complex molecules. For instance, the crystal structure of derivatives is crucial for elucidating structure-activity relationships (SAR) in drug discovery, where the precise geometry of a molecule dictates its interaction with biological targets.

In a relevant example, the crystal structure of a complex derivative, (5S)-5-[4-(5-chloro-pyridin-2-yloxy)-piperidine-1-sulfonylmethyl]-5-methyl-imidazolidine-2,4-dione, was determined by single-crystal X-ray diffraction. google.com The analysis revealed an orthorhombic space group (P212121) and a densely packed structure, which contributes to the non-hygroscopic nature of the material. google.com Such detailed structural information is invaluable for the development of stable pharmaceutical formulations.

Another study reports the crystal structure of 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a] rsc.orggoogle.comcsic.estriazin-5-amine, which contains a pyridin-4-yl group. mdpi.com The analysis detailed the flattened boat conformation of the triazine ring and the various intermolecular hydrogen bonds and C-H···π interactions that stabilize the crystal packing. mdpi.com Although not a direct derivative, this provides insight into the types of non-covalent interactions the pyridine ring can participate in within a crystal lattice.

The Protein Data Bank (PDB) also contains entries for proteins co-crystallized with ligands that include the this compound scaffold, such as 2-piperidin-4-yloxy-5-(trifluoromethyl)pyridine. pdbj.org These structures, while focused on the protein-ligand interaction, inherently contain the solid-state conformation of the ligand within the binding site.

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is a cornerstone of chemical analysis and purification, enabling the separation of components within a mixture based on their differential distribution between a stationary phase and a mobile phase. For "this compound" and its analogues, chromatographic techniques are essential for isolating the desired product from reaction mixtures and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity of chemical compounds due to its high resolution, sensitivity, and speed. In the context of "this compound" derivatives, HPLC is routinely used to monitor reaction progress, identify impurities, and determine the final purity of the synthesized compound. csic.esupc.edu

For instance, the purity of various synthesized compounds containing the this compound moiety has been confirmed by HPLC, often achieving purities greater than 95%. csic.esupc.edu In several reported syntheses, HPLC analysis was a standard procedure for compound characterization, with purity levels of 97%, 98%, and even 100% being reported for different derivatives. upc.edu

Chiral Analysis by HPLC

When a molecule is chiral, meaning it exists as non-superimposable mirror images (enantiomers), the separation and analysis of these enantiomers are often critical, particularly in pharmaceutical applications where different enantiomers can have distinct biological activities. Chiral HPLC is the most common method for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For derivatives of "this compound," chiral HPLC has been successfully employed to resolve racemic mixtures. A notable example is the separation of the enantiomers of 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine. The resolution was achieved by forming diastereomeric salts with a chiral resolving agent, S-(+)-mandelic acid, followed by fractional crystallization. The enantiomeric purity was then likely confirmed by chiral HPLC.

In another specific application, the chiral resolution of 5-Chloro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine was accomplished using preparative HPLC with a Chiralpak AD-H column. Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives, are widely used for the chiral separation of a broad range of compounds and are effective for resolving piperidine-containing molecules. hplc.eu

The selection of the mobile phase is also crucial for achieving good separation. Typical mobile phases for chiral HPLC in normal-phase mode consist of a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), sometimes with a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) to improve peak shape and resolution. hplc.eu

Below are interactive tables summarizing typical HPLC and chiral HPLC conditions used for the analysis of compounds containing the this compound scaffold, based on published research.

Table 1: Representative HPLC Conditions for Purity Assessment of this compound Derivatives

| Compound Type | Column | Mobile Phase | Detection | Purity Reported | Reference |

| Substituted rsc.orgcsic.esoxadiazolo[3,4-b]pyrazine analogs | Not specified | Not specified | UV (254 nm) | 86-100% | csic.esupc.edu |

| 2-arylamino-4-(piperidin-4-yloxy)pyrimidines | C18 | Not specified | Not specified | Not specified | bohrium.com |

| 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | Octadecyl (LiChrosorb® 100 RP-18) | Acetonitrile (B52724) / Phosphate buffer (pH 2) | UV (239 nm) | Validated method | ptfarm.pl |

Table 2: Representative Chiral HPLC Conditions for Enantiomeric Separation of this compound Derivatives

| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Application | Reference |

| 5-Chloro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine | Chiralpak AD-H | Hexane-based | Preparative Resolution | |

| Racemic 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine | Not specified (implied post-resolution analysis) | Not specified | Chiral Purity Determination | rsc.org |

| General Chiral Compounds | Amylose or Cellulose-based (e.g., Chiralpak, Chiralcel) | Hexane/Isopropanol with additives (TFA/DEA) | General Enantioseparation | hplc.euresearchgate.net |

V. Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), have been pivotal in clarifying the electronic structure, chemical reactivity, and conformational possibilities of the "4-(Piperidin-4-yloxy)pyridine" scaffold.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the study of "this compound" derivatives, DFT calculations are used to determine key electronic properties. These calculations can predict the distribution of electron density and identify the locations of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A wider gap generally implies greater stability. These electronic insights are vital for predicting how the molecule will interact with biological targets.

The three-dimensional shape of a molecule is critical to its biological function. "this compound" possesses significant conformational flexibility due to its piperidine (B6355638) ring and the ether linkage. Computational conformational analysis is employed to explore the potential spatial arrangements, or conformers, of the molecule and to determine their relative stabilities. By calculating the potential energy of thousands of possible conformations, researchers can generate an energy landscape that identifies the most energetically favorable, low-energy structures. This information is essential for understanding how the molecule might orient itself to fit within the binding site of a target protein, a key aspect of rational drug design.

Molecular Docking and Dynamics Simulations

To visualize and assess how "this compound"-based compounds might interact with biological macromolecules, researchers rely on molecular docking and molecular dynamics (MD) simulations.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For derivatives of "this compound," docking simulations can model their placement within the active site of an enzyme or the binding pocket of a receptor. These models highlight crucial intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex.

Following docking, molecular dynamics (MD) simulations can be used to observe the behavior of the ligand-protein system over time. MD provides a dynamic perspective, revealing the stability of the predicted binding pose and accounting for the flexibility of both the ligand and the target protein. This method allows for a more refined estimation of binding affinity, often expressed as binding free energy.

The basic nitrogen atom in the piperidine ring of "this compound" can exist in either a neutral or a protonated (positively charged) state. The specific state is dependent on the pH of the surrounding environment. At the physiological pH of approximately 7.4, the protonation state significantly impacts the molecule's charge and, consequently, its interaction with biological targets. Computational methods can predict the pKa value of this nitrogen atom, which determines the likelihood of it being protonated. Accurately modeling the protonation state is crucial for realistic simulations of ligand-target binding, as it governs the potential for forming critical electrostatic interactions and hydrogen bonds.

In Silico ADME/Tox Predictions and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico methods provide an early-stage assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its potential for toxicity (Tox).

For "this compound" and its analogs, computational models can predict a range of essential properties. These predictions help to identify potential liabilities, such as poor solubility or metabolic instability, that could hinder a compound's development.

Table 1: Predicted Physicochemical and ADME-related Properties for this compound This table presents computationally generated data and is for illustrative purposes.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 178.23 g/mol | Adherence to drug-likeness guidelines (e.g., Lipinski's Rule of Five) |

| LogP (Octanol-Water Partition Coefficient) | 1.2 - 1.5 | Measures lipophilicity, affecting absorption and distribution |

| Topological Polar Surface Area (TPSA) | 34.14 Ų chemscene.com | Influences membrane permeability and oral bioavailability. chemscene.com |

| Hydrogen Bond Donors | 1 | A factor in binding interactions and solubility |

| Hydrogen Bond Acceptors | 3 | A factor in binding interactions and solubility |

| pKa (most basic) | 8.5 - 9.5 | Determines protonation state and charge at physiological pH |

Drug-likeness is often assessed using established guidelines like Lipinski's Rule of Five, which sets criteria for properties such as molecular weight, LogP, and the number of hydrogen bond donors and acceptors. By filtering compounds based on these in silico predictions, researchers can prioritize candidates with a higher probability of success in later-stage experimental studies.

Vi. Pharmacological and Biological Investigations of 4 Piperidin 4 Yloxy Pyridine Derivatives

Receptor Binding and Enzyme Inhibition Studies

The structural motif of 4-(piperidin-4-yloxy)pyridine and its analogs serves as a versatile backbone for ligands targeting various receptors and enzymes. The nature and substitution on both the piperidine (B6355638) and pyridine (B92270) rings are critical in determining the affinity and selectivity for these biological targets.

The histamine (B1213489) H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), is a key regulator of neurotransmitter release. nih.gov Antagonists of this receptor have been investigated for treating various neurological disorders. nih.govgoogle.com Derivatives based on the piperidine core have shown significant H3R antagonist activity.

Research into dual-acting ligands has revealed that piperidine derivatives can exhibit high affinity for both H3R and sigma receptors. In one study, a series of ligands with a piperidine core showed high affinity for the human H3 receptor (hH3R), with Kᵢ values often below 100 nM. nih.gov The substitution on the piperidine ring was found to be influential; for instance, comparing unsubstituted piperidines with their 4-pyridyl analogues showed that the unsubstituted ring was generally more favorable for high hH3R affinity. nih.gov Specifically, compounds 5-7 (unsubstituted piperidine) showed hH3R Kᵢ values of 6.2, 2.7, and 5.2 nM, respectively, whereas their 4-pyridyl counterparts 12-14 had Kᵢ values of 7.7, 24.2, and 69 nM. nih.gov

Another study comparing piperazine (B1678402) and piperidine cores found that the piperidine moiety was a critical structural element for dual H3/σ₁ receptor activity. ugr.es For example, compound 5 (a piperidine derivative) had an hH3R Kᵢ of 7.70 nM, while its piperazine analog, compound 4 , had a Kᵢ of 3.17 nM, indicating that while both were potent, the core structure significantly influenced affinity at other receptors. ugr.es

| Compound | Core Structure | hH3R Kᵢ (nM) | Reference |

|---|---|---|---|

| Compound 5 | Unsubstituted Piperidine | 6.2 | nih.gov |

| Compound 7 | Unsubstituted Piperidine | 5.2 | nih.gov |

| Compound 5 (separate study) | Piperidine | 7.70 | ugr.es |

| Compound 12 | 4-Pyridylpiperidine | 7.7 | nih.gov |

| Compound 13 | 4-Pyridylpiperidine | 24.2 | nih.gov |

| Compound 4 (piperazine analog) | Piperazine | 3.17 | ugr.es |

Sigma receptors (σR), including the σ₁ and σ₂ subtypes, are unique proteins involved in numerous cellular functions and are considered targets for neurological disorders and cancer. mdpi.comnih.gov Many H3R ligands based on the piperidine scaffold have been found to possess significant affinity for sigma receptors. ugr.es

The piperidine core is a crucial feature for high affinity at the σ₁ receptor. ugr.es This was highlighted by a comparison where a piperidine derivative (compound 5 ) showed a σ₁R Kᵢ of 3.64 nM, whereas its piperazine analog (compound 4 ) had a drastically lower affinity with a Kᵢ of 1531 nM. ugr.es Furthermore, studies on 4-pyridylpiperidine derivatives demonstrated potent binding to both sigma receptor subtypes. nih.gov Compounds 12-14 , which feature a 4-pyridylpiperidine structure, were more potent at sigma receptors than their unsubstituted piperidine counterparts (5-7 ). nih.gov For the σ₁ receptor, Kᵢ values were 4.5, 5.6, and 3.3 nM for compounds 12-14 , compared to 28, 18, and 4.8 nM for compounds 5-7 . nih.gov

In a separate study focusing on multifunctional pyridines, a derivative, compound 5 (2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile), exhibited a high σ₁R affinity with a Kᵢ of 1.45 nM and a 290-fold selectivity over the σ₂R subtype. mdpi.com

| Compound | Core Structure | σ₁R Kᵢ (nM) | σ₂R Kᵢ (nM) | Reference |

|---|---|---|---|---|

| Compound 5 | Unsubstituted Piperidine | 28 | 47 | nih.gov |

| Compound 7 | Unsubstituted Piperidine | 4.8 | 116 | nih.gov |

| Compound 12 | 4-Pyridylpiperidine | 4.5 | 10 | nih.gov |

| Compound 13 | 4-Pyridylpiperidine | 5.6 | 4 | nih.gov |

| Compound 14 | 4-Pyridylpiperidine | 3.3 | 29 | nih.gov |

| Compound 5 (separate study) | Piperidine | 3.64 | Not Reported | ugr.es |

| Compound 5 (separate study) | N-Bn-piperidine | 1.45 | ~420 (calculated from selectivity) | mdpi.com |

The this compound scaffold has been incorporated into potent inhibitors of various protein kinases, which are critical targets in oncology.

EGFR Inhibition: A series of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines were designed as covalent inhibitors of Epidermal Growth Factor Receptor (EGFR), particularly the drug-resistant T790M/L858R mutant found in non-small cell lung cancer (NSCLC). bohrium.com One of the most promising compounds, 9i , potently suppressed the EGFR T790M/L858R kinase with an IC₅₀ value of 4.902 nM and showed high selectivity over wild-type EGFR. bohrium.com

LSD1 Inhibition: Compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) structure have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme overexpressed in certain cancers. nih.gov The most potent of these, compound 17 , had a Kᵢ value of 29 nM and exhibited high selectivity against related enzymes like MAO-A and MAO-B. nih.gov

Multikinase Inhibition: In a search for treatments for Acute Myeloid Leukemia (AML), a pyrazolo[3,4-d]pyrimidine derivative, compound 33 (1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea), was identified as a potent multikinase inhibitor targeting FLT3 and VEGFR2. acs.org

CDK8 Inhibition: A series of 3,4-disubstituted pyridine derivatives were developed as selective inhibitors of Cyclin-Dependent Kinase 8 (CDK8). The most active compounds, 5d , 5e , and 7' , displayed IC₅₀ values of 2.4 nM, 5.0 nM, and 7.7 nM, respectively, against the CDK8/cyclin C complex. nih.gov

| Compound | Target Kinase | Inhibitory Value (IC₅₀ or Kᵢ) | Reference |

|---|---|---|---|

| Compound 9i | EGFR T790M/L858R | IC₅₀ = 4.902 nM | bohrium.com |

| Compound 17 | LSD1 | Kᵢ = 29 nM | nih.gov |

| Compound 5d | CDK8/cyclin C | IC₅₀ = 2.4 nM | nih.gov |

| Compound 5e | CDK8/cyclin C | IC₅₀ = 5.0 nM | nih.gov |

| Compound 33 | FLT3 / VEGFR2 | Potent Inhibition (specific values not cited) | acs.org |

NAPE-PLD is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids. nih.govacs.org Structure-activity relationship (SAR) studies on a library of pyrimidine-4-carboxamides led to the identification of potent NAPE-PLD inhibitors. nih.govresearchgate.net The lead compound, LEI-401 (N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide), emerged from these studies as a highly potent and selective inhibitor. nih.govacs.org

The optimization process involved modifying a high-throughput screening hit. The replacement of an N-methylphenethylamine group with a conformationally restricted (S)-3-phenylpiperidine moiety resulted in a threefold increase in inhibitory potency. nih.govresearchgate.net Further substitution of a morpholine (B109124) group with an (S)-3-hydroxypyrrolidine increased activity by another tenfold, yielding LEI-401 , which has a pIC₅₀ of 7.14 and a Kᵢ of 27 nM. acs.orgresearchgate.net

| Compound | pIC₅₀ (± SEM) | Kᵢ (nM) | Reference |

|---|---|---|---|

| HTS-hit 2 | 6.09 ± 0.04 | Not Reported | acs.org |

| LEI-401 | 7.14 ± 0.04 | 27 | acs.orgresearchgate.net |

In Vitro Pharmacological Evaluation

The biological activity of this compound derivatives has been further characterized through various cell-based assays, confirming their effects on cellular processes like proliferation, survival, and migration.

Anticancer Activity: Derivatives targeting kinases have shown significant effects in cancer cell lines. The EGFR inhibitor 9i demonstrated potent anti-proliferative activity against the H1975 NSCLC cell line, with an IC₅₀ of 0.6210 µM. bohrium.com Mechanism studies revealed that 9i effectively inhibited cell migration and induced apoptosis in these cells. bohrium.com It also showed low cytotoxicity against normal human bronchial epithelial (HBE) and L-02 cells, indicating a favorable selectivity profile. bohrium.com

The LSD1 inhibitor 17 strongly inhibited the proliferation of several leukemia and solid tumor cells, with EC₅₀ values as low as 280 nM, while having negligible effects on normal cells. nih.gov

CDK8 inhibitors also exhibited cellular activity. Compounds 6'j and 6'k were evaluated in MTT and SRB assays against a panel of tumor cells, including HCT-116 and MDA-MB-231. nih.gov Flow cytometry analysis showed these compounds induced a dose-dependent G2/M phase arrest in MDA-MB-231 breast cancer cells. nih.gov

Other Cellular Activities: A GPR119 agonist, compound 29 (5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one), was evaluated for its safety profile in cellular assays. It showed no cytotoxicity in a HepG2 hepatic cell line at concentrations up to 40 μM, supporting its development as a clinical candidate. acs.org

| Compound | Assay Type | Cell Line | Observed Effect / Value | Reference |

|---|---|---|---|---|

| Compound 9i | Anti-proliferation | H1975 (NSCLC) | IC₅₀ = 0.6210 µM | bohrium.com |

| Compound 9i | Cytotoxicity | HBE, L-02 (Normal) | Low cytotoxicity | bohrium.com |

| Compound 17 | Anti-proliferation | Leukemia/Solid Tumor | EC₅₀ as low as 280 nM | nih.gov |

| Compounds 6'j, 6'k | Cell Cycle Analysis | MDA-MB-231 (Breast) | G2/M phase arrest | nih.gov |

| Compound 29 | Cytotoxicity | HepG2 (Hepatic) | No cytotoxicity at 40 µM | acs.org |

Antileukemic and Anticancer Activity

Derivatives of this compound have demonstrated notable potential in the field of oncology, with studies highlighting their activity against various cancer cell lines, including leukemia.

A series of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives were synthesized to explore the anticancer effects associated with the piperidine framework. nih.gov Among these, compounds with specific substitutions on the phenyl ring of the aryl carboxamide moiety showed significant antiproliferative activity. nih.gov For instance, the compound designated as 3a , featuring nitro and fluoro substitutions, was particularly effective at inhibiting the growth of human leukemia cells (K562 and Reh) at low concentrations. nih.gov Further analysis suggested that this compound is a potent inducer of apoptosis. nih.gov

The cytotoxic effects of piperidine and its analogs have been observed against various cancer cell lines, including K-562 cells and gliomas. researchgate.net One study reported that a synthesized piperidine molecule exhibited a high level of cytotoxic effect on A549 lung cancer cells, with an IC50 of 32.43 µM. researchgate.net

In the broader context of pyridine-containing compounds, various derivatives have shown significant antiproliferative activity. dovepress.comacs.org For example, novel tetracyclic imidazo[4,5-b]pyridine derivatives have demonstrated pronounced cytostatic effects, with some regioisomers showing IC50 values in the nanomolar range (0.3–0.9 µM) against HCT116 and MCF-7 cancer cells. irb.hr The position of the nitrogen atom in the pyridine ring and the nature of amino side chains were found to significantly impact the antiproliferative activity. irb.hr

Furthermore, pyrazolo[3,4-d]pyrimidine derivatives, which can be considered structurally related to this compound, have been investigated as multikinase inhibitors. acs.org One such compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (33) , potently inhibited FLT3 and VEGFR2. acs.org In a mouse xenograft model of human acute myeloid leukemia (AML), this compound led to complete tumor regression without significant toxicity. acs.org

Table 1: Anticancer and Antileukemic Activity of Selected Piperidine Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| (Substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanones | K562, Reh (Human Leukemia) | Antiproliferative, apoptosis induction | nih.gov |

| Synthesized piperidine molecule | A549 (Lung Cancer) | Cytotoxic, IC50 of 32.43 µM | researchgate.net |

| Tetracyclic imidazo[4,5-b]pyridine derivatives | HCT116, MCF-7 | Cytostatic, IC50 in nanomolar range | irb.hr |

| 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (33) | MV4-11 (Human AML) | Complete tumor regression in vivo | acs.org |

| 4-Methoxy-2-(piperidin-4-yloxy)pyridinedihydrochloride | Not specified | Antiproliferative activity |

Antimicrobial and Antifungal Activities

The this compound core and its analogs have been evaluated for their efficacy against various microbial and fungal pathogens.